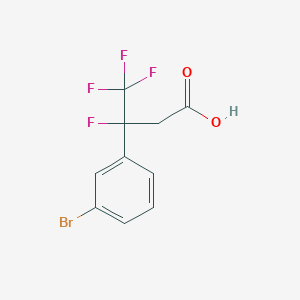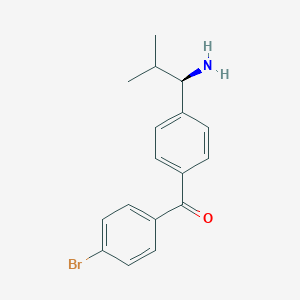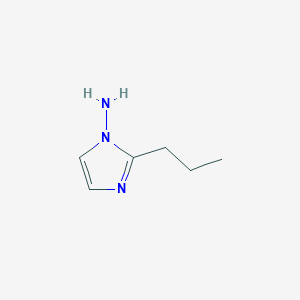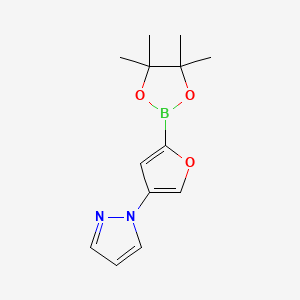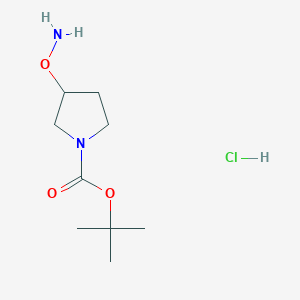
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride is a chemical compound with the molecular formula C9H18N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an aminooxy group, and a pyrrolidine ring.
Preparation Methods
The synthesis of tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride typically involves the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine. The reaction is carried out under controlled conditions using reagents such as sodium triethylamine and tosyl chloride in solvents like tetrahydrofuran and dichloromethane . The product is then purified and converted to its hydrochloride salt form.
Chemical Reactions Analysis
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with electrophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form covalent bonds with specific amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylatehydrochloride can be compared with similar compounds such as tert-Butyl3-(aminooxy)piperidine-1-carboxylate and tert-Butyl3-(aminooxy)pyrrolidine-1-carboxylate. These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the aminooxy group in this compound contributes to its distinct chemical properties and applications.
Properties
Molecular Formula |
C9H19ClN2O3 |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
tert-butyl 3-aminooxypyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)13-8(12)11-5-4-7(6-11)14-10;/h7H,4-6,10H2,1-3H3;1H |
InChI Key |
PPTFDPBZQFJBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)ON.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


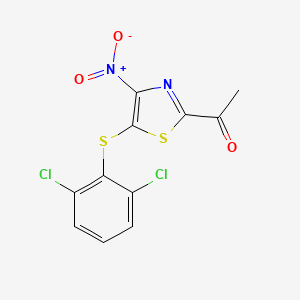

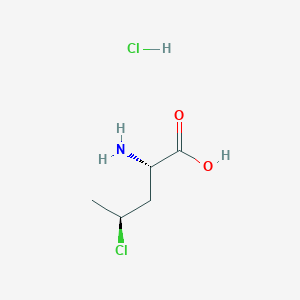
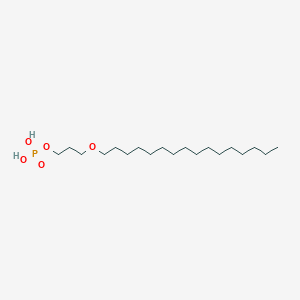
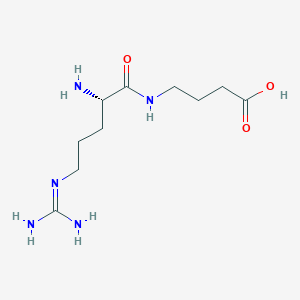
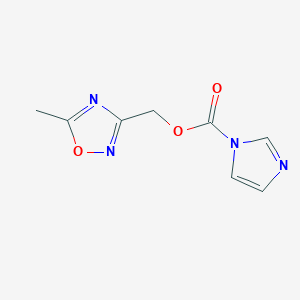
![17-hydroxy-16,18-dioxa-17λ5-phosphaheptacyclo[17.12.0.02,15.03,12.05,10.022,31.024,29]hentriaconta-1(19),2(15),3,5,7,9,11,13,20,22,24,26,28,30-tetradecaene 17-oxide](/img/structure/B13124776.png)
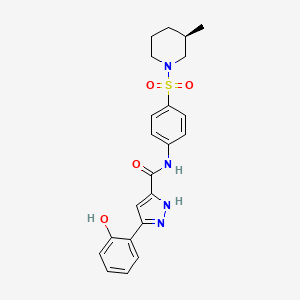
![1-(3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B13124796.png)
